
N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition
Compounds with sulfonamide moieties have been extensively studied for their inhibitory activity against various enzymes. For example, aromatic sulfonamides have shown to be effective inhibitors of carbonic anhydrase isoenzymes, which play crucial roles in physiological processes like respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013). These findings underscore the potential of sulfonamide compounds in designing inhibitors for therapeutic applications.
Antimicrobial Properties
The antimicrobial activity of sulfonamide-containing compounds is another significant area of interest. Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains. Some derivatives have displayed promising results, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These studies contribute to the ongoing search for new antimicrobial drugs in response to the global challenge of antibiotic resistance.
Synthesis of Pharmacologically Active Derivatives
Research has also focused on synthesizing novel derivatives of sulfonamide compounds to evaluate their pharmacological activities. This includes exploring their potential as anticancer, anti-inflammatory, and analgesic agents. The structural modification of these molecules aims to enhance their biological activity and reduce potential side effects (Sondhi, Johar, Singhal, Dastidar, Shukla, & Raghubir, 2000). Such research is pivotal in the development of new therapeutic agents that could address unmet medical needs.
Wirkmechanismus
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .
Mode of Action
The compound acts as an inhibitor of the MLKL protein. It achieves this by covalently modifying the Cys88 residue of the protein, thereby blocking its function . This modification prevents the MLKL protein from interacting with downstream effectors in the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting the MLKL protein, it disrupts the formation of the necrosome complex, which includes the proteins RIP1 and RIP3 . This disruption prevents the downstream effects of necroptosis, including cell death .
Result of Action
The primary result of the compound’s action is the prevention of necroptotic cell death . By inhibiting the MLKL protein, the compound disrupts the necroptosis pathway and prevents the cell death that would normally result from this process .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at temperatures between +2°C to +8°C . Additionally, the compound is sensitive to light and should be protected from it . The compound’s efficacy may also be influenced by the specific cellular environment, including the presence of other proteins and molecules.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-21(27)25-19-6-7-20(16(2)13-19)31(29,30)24-14-17-8-11-26(12-9-17)22(28)18-5-4-10-23-15-18/h4-7,10,13,15,17,24H,3,8-9,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCPCFLZGODRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
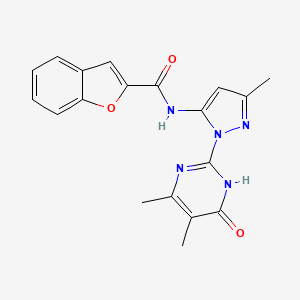
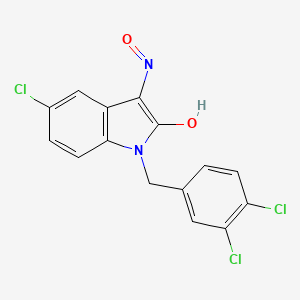
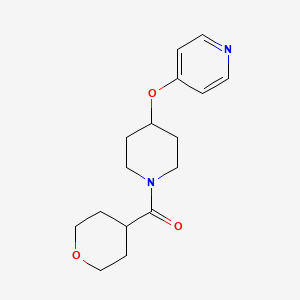
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

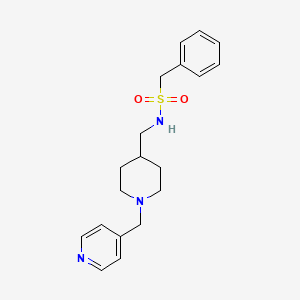
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
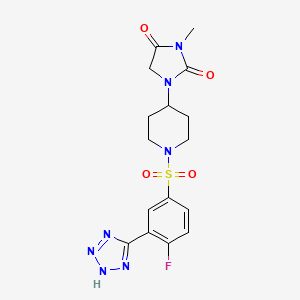
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)

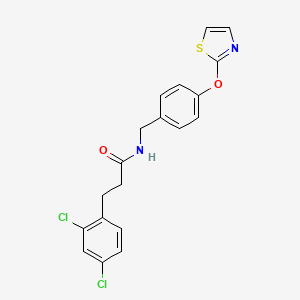
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
